molecular formula C10H8F3NO B1433237 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile CAS No. 1431329-59-7

4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile

Cat. No.: B1433237
CAS No.: 1431329-59-7
M. Wt: 215.17 g/mol
InChI Key: ONVJFWUMMAUFAA-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C10H8F3NO It is characterized by the presence of a methoxy group (-OCH3), a methyl group (-CH3), and a trifluoromethyl group (-CF3) attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile typically involves the introduction of the trifluoromethyl group onto a benzonitrile derivative. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor such as 4-methoxy-3-methylbenzonitrile is reacted with a trifluoromethylating agent under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and reaction conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-methoxy-3-methyl-5-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 4-methoxy-3-methyl-5-(trifluoromethyl)benzylamine.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its trifluoromethyl group imparts unique electronic properties that are valuable in designing new materials.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.

    Medicine: Explored for its potential pharmacological activities, particularly in the development of new drugs with improved efficacy and safety profiles.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity by influencing the compound’s electronic and steric properties. The nitrile group can act as a hydrogen bond acceptor, further stabilizing interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzonitrile: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.

    3-Methylbenzonitrile: Lacks both the methoxy and trifluoromethyl groups, making it less versatile in chemical reactions.

    4-Trifluoromethylbenzonitrile: Lacks the methoxy and methyl groups, affecting its solubility and interaction with other molecules.

Uniqueness

4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

4-methoxy-3-methyl-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c1-6-3-7(5-14)4-8(9(6)15-2)10(11,12)13/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVJFWUMMAUFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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